molecular formula C21H21N5O5 B11473491 N-(4-methoxybenzyl)-2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]acetamide

N-(4-methoxybenzyl)-2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]acetamide

Cat. No.: B11473491
M. Wt: 423.4 g/mol
InChI Key: HQNQJHSZHQLZRA-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]acetamide is a complex organic compound characterized by its unique structure, which includes an imidazo[5,1-c][1,2,4]triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]acetamide typically involves multiple steps:

    Formation of the Imidazo[5,1-c][1,2,4]triazole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and carboxylic acids.

    Attachment of the Methoxybenzyl Group: This step involves the alkylation of the imidazo[5,1-c][1,2,4]triazole core with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Acetylation: The final step is the acetylation of the intermediate product using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imidazo[5,1-c][1,2,4]triazole core, potentially leading to the formation of dihydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of dihydroimidazo[5,1-c][1,2,4]triazole derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methoxybenzyl)-2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to form stable complexes with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)-2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]acetamide
  • N-(4-methoxybenzyl)-2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]propionamide
  • N-(4-methoxybenzyl)-2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]butyramide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxybenzyl and methoxyphenyl groups. This combination of features may confer unique reactivity and biological activity compared to similar compounds. The presence of the imidazo[5,1-c][1,2,4]triazole core also contributes to its distinct properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H21N5O5

Molecular Weight

423.4 g/mol

IUPAC Name

2-[6-(4-methoxyphenyl)-3,5-dioxo-7H-imidazo[5,1-c][1,2,4]triazol-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C21H21N5O5/c1-30-16-7-3-14(4-8-16)11-22-19(27)13-25-21(29)26-18(23-25)12-24(20(26)28)15-5-9-17(31-2)10-6-15/h3-10H,11-13H2,1-2H3,(H,22,27)

InChI Key

HQNQJHSZHQLZRA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C(=N2)CN(C3=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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